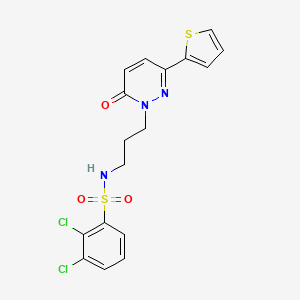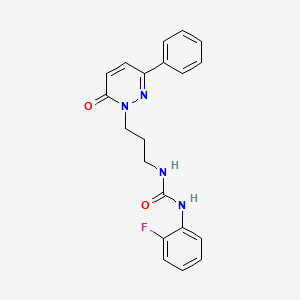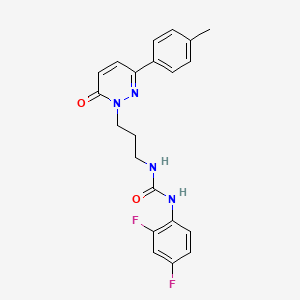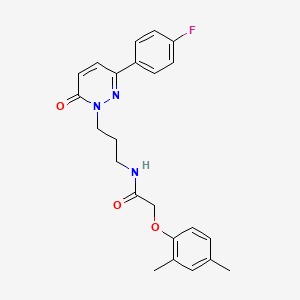![molecular formula C22H20ClN3O3S B3401066 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine CAS No. 1040673-61-7](/img/structure/B3401066.png)
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine
Vue d'ensemble
Description
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 receptor is a G-protein-coupled receptor that is widely distributed in the central nervous system (CNS) and plays a crucial role in modulating synaptic transmission and plasticity. BCTP has been extensively used as a tool compound to investigate the physiological and pathological functions of mGluR1 in various experimental models.
Mécanisme D'action
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine selectively binds to the orthosteric site of mGluR1 and inhibits its activation by glutamate, the endogenous ligand of the receptor. This results in the blockade of downstream signaling pathways that are involved in modulating synaptic transmission and plasticity. The exact mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine on mGluR1 is not fully understood, but it is believed to involve the stabilization of an inactive conformation of the receptor.
Biochemical and Physiological Effects
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been shown to modulate various biochemical and physiological effects in different experimental models. In animal models of pain, 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been shown to reduce nociceptive behavior and to inhibit the release of pro-inflammatory cytokines in the spinal cord. In animal models of anxiety and depression, 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been shown to reduce anxiety-like and depressive-like behaviors and to increase the levels of brain-derived neurotrophic factor (BDNF), a neurotrophic factor involved in synaptic plasticity. In animal models of addiction, 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been shown to reduce drug-seeking behavior and to inhibit the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has several advantages as a pharmacological tool for investigating the physiological and pathological functions of mGluR1 in experimental models. It is a highly selective antagonist of mGluR1, and its effects can be easily reversed by removing the compound from the experimental system. 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine in lab experiments. It has a relatively short half-life, and its effects may be transient. It may also have off-target effects on other glutamate receptors, although these effects are generally considered to be minimal.
Orientations Futures
There are several future directions for the use of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine as a pharmacological tool for investigating the physiological and pathological functions of mGluR1. One direction is to explore the therapeutic potential of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine in various neurological and psychiatric disorders. Another direction is to investigate the role of mGluR1 in synaptic plasticity and learning and memory processes. Further studies are also needed to elucidate the exact mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine on mGluR1 and to develop more potent and selective mGluR1 antagonists.
Applications De Recherche Scientifique
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been widely used as a pharmacological tool to investigate the physiological and pathological functions of mGluR1 in various experimental models. The selective blockade of mGluR1 by 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been shown to modulate synaptic transmission and plasticity in the CNS, and to have potential therapeutic applications in various neurological and psychiatric disorders. 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine has been used to investigate the role of mGluR1 in pain, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-18-5-4-6-19(15-18)25-11-13-26(14-12-25)22(27)17-9-10-21(24-16-17)30(28,29)20-7-2-1-3-8-20/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXILSTGPEUCKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(3-chlorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400989.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400992.png)


![3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401003.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401008.png)




![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401058.png)
![1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B3401072.png)
![N-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3401079.png)